1-Palmitoyl-2-arachidoyl-3-oleoyl-rac-glycerol

描述

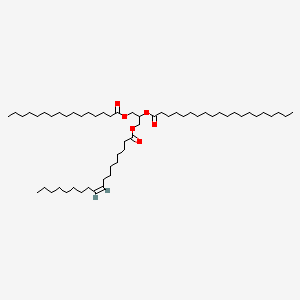

Eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester (CAS 81637-57-2) is a structured triacylglycerol analog composed of three distinct fatty acid moieties esterified to a glycerol backbone:

- Eicosanoic acid (C20:0): A saturated 20-carbon fatty acid.

- Palmitic acid (C16:0): A saturated 16-carbon chain (1-oxohexadecyl group).

- Oleic acid (C18:1, 9Z): A monounsaturated 18-carbon chain with a cis double bond at position 7.

Its molecular formula is C57H108O6, with a molecular weight of 889.46 g/mol . This compound has been identified in studies focusing on lipid biochemistry and natural product isolation, such as in the genus Euonymus .

属性

IUPAC Name |

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVFZHFBLDWEFA-WCTVFOPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

1-棕榈酰-2-花生酰-3-油酰-消旋甘油三酯的合成通常涉及甘油与相应脂肪酸的酯化反应。该过程可以使用化学催化剂或酶法进行。化学合成通常在回流条件下使用硫酸或对甲苯磺酸等催化剂。 另一方面,酶法合成利用脂肪酶在较温和的条件下催化酯化反应,这可能更加环保和特异性 .

工业生产方法

该化合物的工业生产可能涉及使用连续反应器进行大规模酯化过程。催化剂和反应条件的选择经过优化,以最大限度地提高产率和纯度。 溶剂萃取和纯化技术(如色谱法)用于从反应混合物中分离所需的甘油三酯 .

化学反应分析

反应类型

1-棕榈酰-2-花生酰-3-油酰-消旋甘油三酯可以进行各种化学反应,包括:

氧化: 该反应会导致过氧化物和其他氧化降解产物的形成。

还原: 还原反应可以改变油酸部分中存在的双键。

水解: 该反应会破坏酯键,生成游离脂肪酸和甘油.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用钯或镍催化剂的催化氢化是典型的。

主要形成的产物

氧化: 过氧化物、醛和酮。

还原: 饱和脂肪酸衍生物。

水解: 游离脂肪酸(棕榈酸、花生酸、油酸)和甘油.

科学研究应用

Potential as a medication carrier

Researchers are exploring this compound's potential as a carrier for medications. Its structure allows it to form spheres called micelles, which can encapsulate drugs and deliver them to specific targets within the body.

Biological activities

Eicosanoic acid derivatives exhibit various biological activities, particularly as signaling molecules in inflammatory processes. They can act as precursors to bioactive lipids that modulate immune responses, pain sensation, and vascular functions. The specific structure of 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester suggests potential roles in mediating inflammation and cellular signaling pathways, similar to other eicosanoids derived from arachidonic acid.

Diverse applications

The applications of eicosanoic acid derivatives are diverse.

Roles in energy storage and lipid metabolism

Eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester is a type of triacylglycerol (TAG), which is known to play crucial roles in energy storage and lipid metabolism. As a TAG, it is likely involved in the storage of energy and could be hydrolyzed by lipases to release fatty acids and glycerol, which can then be used in various metabolic processes.

Involvement in lipid metabolism

As a TAG, this compound is likely involved in lipid metabolism. TAGs are typically stored in adipose tissue and can be mobilized for energy through the process of lipolysis. This involves the hydrolysis of the TAG to release fatty acids and glycerol, which can then be used in the production of ATP.

Influence of environmental factors

Environmental factors such as diet and physical activity can influence the action of this compound. A diet high in fats can increase the levels of TAGs in the body, while physical activity can lead to the mobilization of stored TAGs for energy.

作用机制

该化合物主要通过与细胞脂质膜的相互作用发挥作用。它可以整合到脂质双层中,影响膜的流动性和渗透性。在生物系统中,它被脂肪酶代谢,释放游离脂肪酸,参与各种代谢途径。 分子靶标包括参与脂质代谢的酶,如脂肪酶和酰基转移酶 .

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound belongs to a class of glycerol esters with mixed acyl chains. Key analogs include:

Key Observations:

- Chain Length and Saturation : The target compound’s inclusion of a C20:0 chain distinguishes it from analogs with shorter (C16:0) or fully unsaturated chains. Longer saturated chains may increase melting points and reduce solubility compared to analogs like 1,3-distearoyl-2-oleoylglycerol .

- Biological Relevance : Analogs with oleic acid (C18:1) are often associated with antioxidant or anti-inflammatory activities, as seen in plant-derived esters . The target compound’s oleoyl moiety may confer similar properties, though direct evidence is lacking.

- Synthetic Modifications : Chlorinated derivatives (e.g., CAS 1363153-60-9) exhibit altered chemical reactivity, highlighting how functional group additions can expand industrial utility .

Research Findings on Analogous Compounds

- Antioxidant Activity : Ethyl acetate extracts containing similar esters demonstrated significant radical scavenging activity, suggesting that the oleic acid component contributes to antioxidant capacity .

- Thermodynamic Properties : Glycerol esters with mixed chains exhibit distinct heat capacities and phase behaviors, critical for applications in food science and pharmaceuticals .

生物活性

Eicosanoic acid, also known as arachidic acid, is a saturated fatty acid with significant biological activity, particularly in the context of inflammatory processes and lipid metabolism. The compound , eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester, is a complex fatty acid derivative that combines structural elements from various fatty acids, enhancing its potential applications in medicine and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is with a molar mass of approximately 917.52 g/mol. Its structure includes ester linkages and specific functional groups that contribute to its biological activities. The presence of double bonds in the fatty acid chains may lead to oxidation reactions, impacting stability and reactivity under different conditions.

The primary mechanism of action for eicosanoic acid derivatives involves their role as signaling molecules in inflammatory processes. They can act as precursors to bioactive lipids that modulate immune responses, pain sensation, and vascular functions. The specific structure of this ester suggests potential roles in mediating inflammation and cellular signaling pathways similar to other eicosanoids derived from arachidonic acid .

Anti-inflammatory Effects

Research indicates that eicosanoic acid derivatives can significantly influence inflammatory responses. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential for therapeutic applications in chronic inflammatory diseases .

Lipid Metabolism

As a triacylglycerol (TAG), this compound plays a crucial role in energy storage and lipid metabolism. It can be hydrolyzed by lipases to release fatty acids and glycerol, which are essential for various metabolic processes. This hydrolysis is significant for energy mobilization during metabolic demands .

Study on Eicosapentaenoic Acid (EPA)

A related study examined the effects of ω-3 fatty acids like eicosapentaenoic acid on cerebral vasospasm following aneurysmal subarachnoid hemorrhage (SAH). The administration of ω-3 fatty acids was associated with reduced occurrences of cerebral vasospasm and improved clinical outcomes. This highlights the potential for similar fatty acid derivatives to exert protective effects in neurological contexts .

Inhibition of Inflammatory Responses

In another study focusing on (E)-9-octadecenoic acid ethyl ester derived from lotus seedpod, researchers demonstrated its ability to suppress inflammatory responses in LPS-induced RAW264.7 macrophages by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expressions. This suggests that structurally related compounds could exhibit comparable anti-inflammatory properties .

Summary of Findings

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。